Sitagliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is marketed under the brand name Januvia and prescribed for the treatment of Type 2 diabetes mellitus. [] In scientific research, Sitagliptin is often utilized to investigate the role of the DPP-4 enzyme in various physiological processes and disease models. [] While Sitagliptin primarily functions as an anti-diabetic agent, its applications extend beyond diabetes management due to its influence on incretin hormones and potential pleiotropic effects. []
4-Desfluoro Sitagliptin, also known as Desfluoro Sitagliptin, is a derivative of Sitagliptin, which is a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound has garnered attention for its potential therapeutic applications and its role in enhancing the effects of incretin hormones, which play a crucial role in glucose metabolism.
Desfluoro Sitagliptin is synthesized from commercially available starting materials and belongs to the class of compounds known as Dipeptidyl Peptidase-4 inhibitors. It is specifically classified under the category of antidiabetic medications due to its mechanism of action that involves the modulation of incretin hormones.
The synthesis of Desfluoro Sitagliptin involves multiple steps, beginning with the formation of an enamine intermediate. A commonly used method includes:
In industrial settings, production methods are optimized for scale-up, employing techniques such as chemical resolution and asymmetric hydrogenation to ensure high yield and purity.
The molecular formula for Desfluoro Sitagliptin is , with a molecular weight of 353.34 g/mol. Its IUPAC name is (3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one. The structure features a trifluoromethyl group, which contributes to its unique pharmacological properties.
The InChI key for Desfluoro Sitagliptin is DAMOAWJLJZDJFZ-GFCCVEGCSA-N, which provides a standardized way to represent its chemical structure in databases.
Desfluoro Sitagliptin undergoes various chemical reactions that are essential for its synthesis and application:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions and reagents dictate the major products formed during these reactions.
Desfluoro Sitagliptin acts primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result:
This mechanism highlights the compound's potential effectiveness in managing type 2 diabetes by improving glycemic control.
Desfluoro Sitagliptin exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Desfluoro Sitagliptin behaves in biological systems and during pharmaceutical formulation .
Desfluoro Sitagliptin has several applications across various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: